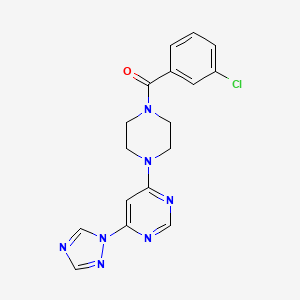
(4-(6-(1H-1,2,4-三唑-1-基)嘧啶-4-基)哌嗪-1-基)(3-氯苯基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(3-chlorophenyl)methanone is a useful research compound. Its molecular formula is C17H16ClN7O and its molecular weight is 369.81. The purity is usually 95%.
BenchChem offers high-quality (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(3-chlorophenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(3-chlorophenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗癌活性
该化合物已显示出作为抗癌剂的潜力。研究人员合成了含有该骨架的新型 1,2,4-三唑衍生物,并评估了它们对 MCF-7、HeLa 和 A549 等人类癌细胞系的细胞毒活性。值得注意的是,化合物 7d、7e、10a 和 10d 对 HeLa 细胞系表现出低于 12 μM 的细胞毒活性。 此外,安全性评估表明该化合物对癌细胞具有良好的选择性,同时不会损害正常细胞 .
抗真菌特性
三唑衍生物,包括含有 1,2,4-三唑环的衍生物,已被研究用于它们的抗真菌活性。 尽管关于该化合物的具体研究有限,但更广泛的三唑类似物类别已显示出作为针对隐球菌和念珠菌等真菌病原体的药物的潜力 .
抗菌潜力
尽管关于该化合物抗菌特性的直接研究很少,但已知 1,2,4-三唑骨架在抗菌剂的设计中很重要。 合理开发包含 1,2,4-三唑的新型抗菌化合物可能有助于解决微生物耐药性带来的挑战 .
其他生物活性
虽然文献主要集中在抗癌和抗真菌方面,但进一步的研究可能会揭示与该化合物相关的其他生物活性。 其独特的结构和含氮杂环使它成为药物发现的一个有趣骨架 .
作用机制
Target of action
Compounds containing the 1,2,4-triazole moiety have been studied for various purposes, such as generating coordination complexes and supramolecular self-assemblies . They have shown a range of bioactivities, such as anticancer, antibacterial, antiviral, and anti-inflammatory activities .
Mode of action
The mode of action of 1,2,4-triazole derivatives can vary greatly depending on the specific structure of the compound. Some 1,2,4-triazole derivatives have been found to inhibit the proliferation of cancer cells by inducing apoptosis .
Biochemical pathways
The biochemical pathways affected by 1,2,4-triazole derivatives can also vary widely. For example, some compounds have been found to inhibit the growth of cancer cells, suggesting they may affect pathways related to cell proliferation and apoptosis .
Result of action
As mentioned above, some 1,2,4-triazole derivatives have been found to have anticancer activity, suggesting they may have effects at the molecular and cellular level that inhibit the growth of cancer cells .
生物活性
The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(3-chlorophenyl)methanone is a complex organic molecule that incorporates a triazole and pyrimidine moiety, linked through a piperazine ring to a chlorophenyl group. This structural composition suggests potential biological activities, particularly in pharmacology, where such compounds are often explored for their therapeutic properties.
Chemical Structure
The chemical structure can be represented as follows:
This indicates the presence of:
- Chlorine (Cl) : Often associated with increased biological activity.
- Triazole and Pyrimidine Rings : Known for their roles in various biological mechanisms.
Biological Activity Overview
Research has indicated that compounds containing triazole and pyrimidine derivatives exhibit a range of biological activities, including:
- Antimicrobial Properties : Many triazole derivatives are recognized for their antifungal and antibacterial activities.
- Anticancer Activity : Certain derivatives have shown promise in inhibiting cancer cell proliferation.
- Anticonvulsant Effects : Compounds with similar structures have been evaluated for their efficacy in seizure models.
Anticancer Activity
A study focusing on triazole-containing compounds found that similar structures could inhibit the growth of various cancer cell lines. For instance, compounds with a piperazine linkage demonstrated enhanced cytotoxicity against breast cancer cells (MCF-7) and colon cancer cells (SW480) when evaluated via MTT assays. The mechanism of action often involves induction of apoptosis and cell cycle arrest at the G2/M phase .
Case Study: Antitumor Efficacy
In vitro studies have shown that the compound effectively reduces cell viability in cancer cell lines. For example:
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Induction of apoptosis |
| SW480 | 15.3 | Cell cycle arrest |
| A549 | 10.0 | Inhibition of proliferation |
Antimicrobial Activity
Triazole derivatives are widely studied for their antifungal properties. The compound's structural components suggest potential activity against fungal pathogens, particularly in inhibiting the ergosterol biosynthesis pathway, which is crucial for fungal cell membrane integrity .
Anticonvulsant Activity
Research has indicated that similar piperazine derivatives possess anticonvulsant properties. The mechanism may involve modulation of neurotransmitter systems or ion channels, which are critical in seizure activity .
Experimental Findings
In animal models, compounds with similar configurations showed significant protection against chemically induced seizures:
| Compound | Dose (mg/kg) | Protection Rate (%) |
|---|---|---|
| Piperazine Derivative A | 25 | 85 |
| Piperazine Derivative B | 50 | 100 |
属性
IUPAC Name |
(3-chlorophenyl)-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN7O/c18-14-3-1-2-13(8-14)17(26)24-6-4-23(5-7-24)15-9-16(21-11-20-15)25-12-19-10-22-25/h1-3,8-12H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJLVYHIVUKRQDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














